molecular formula C11H17NO4 B8377472 1-Acetyl-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid

1-Acetyl-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid

Cat. No. B8377472
M. Wt: 227.26 g/mol
InChI Key: FBABJGPDUUCTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492554B2

Procedure details

To a solution of ethyl 1-acetyl-8-oxa-1-azaspiro[4.5]decane-2-carboxylate (170) (93 mg, 0.34 mmol) in THF/water/methanol (1.1 mL/0.6 mL/0.6 mL) was added lithium hydroxide monohydrate (29 mg, 0.69 mmol) and the reaction stirred at room temperature for 3 h. The reaction is treated with 1N HCl (0.7 mL) and partitioned between EtOAc and 0.1 N HCl, the aqueous layer was extracted twice with EtOAc, the combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the title compound as a white solid (79 mg, 95% yield).
Name
ethyl 1-acetyl-8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Name
THF water methanol
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:8]2([CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH2:7][CH2:6][CH:5]1[C:14]([O:16]CC)=[O:15])(=[O:3])[CH3:2].O.[OH-].[Li+].Cl>C1COCC1.O.CO>[C:1]([N:4]1[C:8]2([CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH2:7][CH2:6][CH:5]1[C:14]([OH:16])=[O:15])(=[O:3])[CH3:2] |f:1.2.3,5.6.7|

Inputs

Step One
Name
ethyl 1-acetyl-8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Quantity
93 mg
Type
reactant
Smiles
C(C)(=O)N1C(CCC12CCOCC2)C(=O)OCC
Name
Quantity
29 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF water methanol
Quantity
1.1 mL
Type
solvent
Smiles
C1CCOC1.O.CO
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and 0.1 N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)N1C(CCC12CCOCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.